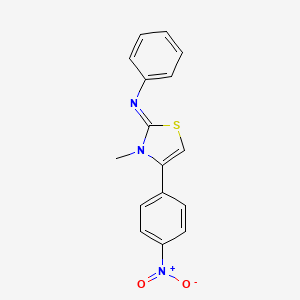
(2Z)-3-metil-4-(4-nitrofenil)-N-fenil-2,3-dihidro-1,3-tiazol-2-imina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2Z)-3-methyl-4-(4-nitrophenyl)-N-phenyl-2,3-dihydro-1,3-thiazol-2-imine is a useful research compound. Its molecular formula is C16H13N3O2S and its molecular weight is 311.36. The purity is usually 95%.
BenchChem offers high-quality (2Z)-3-methyl-4-(4-nitrophenyl)-N-phenyl-2,3-dihydro-1,3-thiazol-2-imine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2Z)-3-methyl-4-(4-nitrophenyl)-N-phenyl-2,3-dihydro-1,3-thiazol-2-imine including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
- Los aspectos clave incluyen la actividad catalítica dependiente del tamaño y la estructura, la química estructural de las nanopartículas activas, la reconstrucción de la superficie y la actividad catalítica controlada por difusión .
- Un derivado específico, ácido 3-{5-[(Z,2Z)-2-cloro-3-(4-nitrofenil)-2-propenilideno]-4-oxo-2-tioxotiazolidin-3-il}propanoico (2h), demostró una actividad antimitótica significativa .
Catálisis y Materiales Nanoestructurados
Actividad Antitumoral
Propiedades Ópticas No Lineales (NLO)
Actividad Biológica
The compound (2Z)-3-methyl-4-(4-nitrophenyl)-N-phenyl-2,3-dihydro-1,3-thiazol-2-imine is a thiazole derivative that has garnered attention for its potential biological activities. Thiazole compounds are known for their diverse pharmacological properties, including antimicrobial, anticancer, and anticonvulsant activities. This article reviews the biological activity of this specific compound, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure
The chemical structure of (2Z)-3-methyl-4-(4-nitrophenyl)-N-phenyl-2,3-dihydro-1,3-thiazol-2-imine can be represented as follows:
Antimicrobial Activity
Research indicates that thiazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that certain thiazoles possess activity against various bacterial strains. The presence of electron-withdrawing groups such as nitro groups enhances their antimicrobial efficacy.
A study demonstrated that compounds similar to (2Z)-3-methyl-4-(4-nitrophenyl)-N-phenyl-2,3-dihydro-1,3-thiazol-2-imine displayed comparable activity to standard antibiotics like norfloxacin against Staphylococcus aureus and Escherichia coli .
Anticancer Activity
Thiazole derivatives are also recognized for their anticancer potential. The compound has been evaluated for its cytotoxic effects on cancer cell lines. In vitro studies indicated that thiazole-based compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific pathways involved in cell proliferation.
For example, a related compound exhibited an IC50 value of 1.61 µg/mL against A431 cancer cells, indicating potent antiproliferative activity . The structure–activity relationship (SAR) analysis suggests that modifications on the phenyl ring significantly influence the anticancer activity of thiazole derivatives.
Anticonvulsant Activity
The anticonvulsant properties of thiazoles have also been explored. A study highlighted the effectiveness of certain thiazole derivatives in picrotoxin-induced convulsion models, where compounds showed significant protective effects against seizures . The mechanism is believed to involve modulation of neurotransmitter systems.
Case Study 1: Synthesis and Evaluation
In a study focusing on the synthesis and biological evaluation of thiazole derivatives, researchers synthesized several analogues and tested their activities against various microbial and cancer cell lines. One notable finding was that compounds with a methyl group at position 4 on the phenyl ring exhibited enhanced cytotoxicity compared to their counterparts without this modification .
Case Study 2: Structure-Activity Relationship
Another investigation into the SAR of thiazole compounds revealed that electron-donating groups significantly enhance their biological activities. For instance, compounds with methoxy or methyl substitutions showed increased efficacy in both antimicrobial and anticancer assays . This underscores the importance of chemical modifications in optimizing the biological profiles of thiazole derivatives.
Propiedades
IUPAC Name |
3-methyl-4-(4-nitrophenyl)-N-phenyl-1,3-thiazol-2-imine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O2S/c1-18-15(12-7-9-14(10-8-12)19(20)21)11-22-16(18)17-13-5-3-2-4-6-13/h2-11H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIYGIRXWELPUAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CSC1=NC2=CC=CC=C2)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














